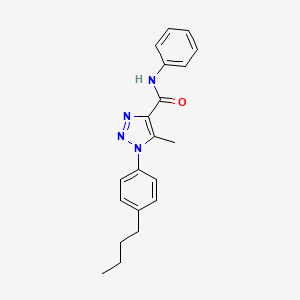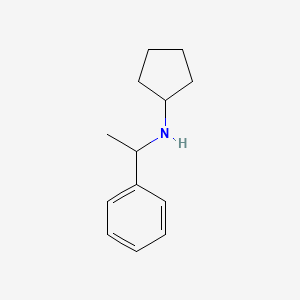
N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a novel compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been designed to target specific biological processes and has the potential to be used in a range of applications.
Mecanismo De Acción
The mechanism of action of N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is not fully understood. However, it is believed to work by inhibiting specific biological processes, such as the growth of cancer cells and the formation of beta-amyloid plaques.
Biochemical and physiological effects:
N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide has been shown to have a range of biochemical and physiological effects, including:
1. Inhibition of cell growth: The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Inhibition of beta-amyloid plaque formation: N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
3. Analgesic properties: The compound has been shown to have analgesic properties and has the potential to be used as an alternative to opioid-based pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide in lab experiments include its specificity and potency. The compound has been designed to target specific biological processes and has been shown to be effective in inhibiting these processes.
However, there are also limitations to using N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide in lab experiments. The compound is still in the early stages of development and has not yet been tested extensively in vivo. Additionally, the compound may have off-target effects that have not yet been identified.
Direcciones Futuras
There are a number of future directions for the use of N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide in scientific research. Some possible directions include:
1. Further testing in vivo: The compound has shown promise in vitro, but further testing in animal models is needed to determine its efficacy and safety.
2. Development of new cancer therapies: N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide has the potential to be used as a chemotherapeutic agent for the treatment of various types of cancer.
3. Development of new pain medications: The compound has analgesic properties and has the potential to be used as an alternative to opioid-based pain medications.
4. Identification of off-target effects: Further research is needed to identify any off-target effects that N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide may have.
In conclusion, N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a novel compound that has the potential to be used in a range of scientific research applications. Its specificity and potency make it an attractive option for researchers, but further testing is needed to determine its efficacy and safety.
Métodos De Síntesis
The synthesis of N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide involves the reaction between cycloheptylamine and oxalyl chloride to form cycloheptyl oxalyl chloride. This intermediate is then reacted with 2-(dimethylamino)-2-(1-methylindolin-5-yl)ethylamine to form the final product.
Aplicaciones Científicas De Investigación
N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide has been studied extensively for its potential use in scientific research. It has been found to have a range of applications, including:
1. Cancer research: N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has the potential to be used as a chemotherapeutic agent for the treatment of various types of cancer.
2. Neurological research: The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
3. Pain management: N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide has also been studied for its potential use in pain management. It has been shown to have analgesic properties and has the potential to be used as an alternative to opioid-based pain medications.
Propiedades
IUPAC Name |
N'-cycloheptyl-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-25(2)20(16-10-11-19-17(14-16)12-13-26(19)3)15-23-21(27)22(28)24-18-8-6-4-5-7-9-18/h10-11,14,18,20H,4-9,12-13,15H2,1-3H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFBTSHXZFAJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCCC3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2438627.png)
![1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B2438629.png)
![N-(tert-butyl)-2-[4-(cyclopentylcarbonyl)piperazin-1-yl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2438632.png)
![(E)-3-(furan-2-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2438633.png)

![2-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one](/img/structure/B2438637.png)
![7-Methyl-4,5-dihydro-thieno[2,3-c]pyridine](/img/structure/B2438638.png)
![3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2438639.png)
![[4-(1-Adamantyl)-2-nitrophenyl]amine](/img/structure/B2438641.png)


![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2438646.png)
